2,5-Bis(4-pyridyl)-1,3,4-oxadiazole

Corrosion Inhibition Carbon Steel HCl Pickling

This bent dipyridyl tecton (4-POX) delivers a gravimetric corrosion inhibition efficiency of 93.6% at 1 mM in 1 M HCl, outperforming its 3-pyridyl and 2-pyridyl isomers. When used as a ligand, it yields 3D porous MOFs with large channels (unlike linear 4,4′-bipyridine) and blue-light-emitting Cu(I) frameworks (vs. green emission from the 3-pyridyl analogue). Its unique angular geometry enables 0D–3D structural versatility ideal for crystal engineering, gas storage, sensors, and optoelectronic devices. Choose 4-POX for scientifically validated, superior performance.

Molecular Formula C12H8N4O
Molecular Weight 224.22 g/mol
CAS No. 15420-02-7
Cat. No. B092651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(4-pyridyl)-1,3,4-oxadiazole
CAS15420-02-7
Molecular FormulaC12H8N4O
Molecular Weight224.22 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NN=C(O2)C3=CC=NC=C3
InChIInChI=1S/C12H8N4O/c1-5-13-6-2-9(1)11-15-16-12(17-11)10-3-7-14-8-4-10/h1-8H
InChIKeyFFGFSQOCKQVECP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Bis(4-pyridyl)-1,3,4-oxadiazole (CAS 15420-02-7): Technical Specifications and Core Structural Characteristics for Procurement Evaluation


2,5-Bis(4-pyridyl)-1,3,4-oxadiazole (4-POX, bpo, L), CAS 15420-02-7, is a rigid, angular dipyridyl tecton comprising a central 1,3,4-oxadiazole ring symmetrically substituted with 4-pyridyl groups [1]. It functions as a bidentate bridging ligand in coordination chemistry, leveraging both the pyridyl and oxadiazole nitrogen donors to construct discrete molecular architectures and extended metal-organic frameworks [2]. Its bent geometry and heteroaromatic core impart distinct electronic and structural properties relevant to luminescent materials and corrosion inhibition [3]. This guide provides a comparator-based, quantitative assessment of its performance relative to its closest structural analogs to inform scientific selection and procurement decisions.

Why Generic Substitution of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole (15420-02-7) with In-Class Analogs Compromises Performance


Despite sharing a common 1,3,4-oxadiazole core, substitution of the 4-pyridyl isomer with its 3-pyridyl analogue or other heteroaromatic variants fundamentally alters coordination geometry, electronic structure, and resulting functional performance. The bent geometry of 2,5-bis(4-pyridyl)-1,3,4-oxadiazole provides a specific N···N separation and vector angle that enables distinct supramolecular architectures not accessible with linear ligands like 4,4′-bipyridine [1]. Furthermore, the position of the nitrogen donor significantly impacts the metal-ligand binding mode, which governs the dimensionality, stability, and properties of the final coordination polymer or inhibitor film [2]. The quantitative evidence below demonstrates that these structural differences translate into measurable performance variations in corrosion inhibition efficiency, luminescence emission wavelength, and framework topology, making direct interchange without validation a high-risk proposition for scientific and industrial applications.

Quantitative Comparative Evidence: Differentiating 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole (15420-02-7) from Closest Analogs


Corrosion Inhibition Efficiency: 4-POX vs. 3-Pyridyl and 2-Pyridyl Isomers on Carbon Steel

The 4-pyridyl isomer (4-POX) achieves a maximum inhibition efficiency (η) of 93.6% at 1 mM concentration for carbon steel in 1 M HCl at 303 K, as determined by gravimetric weight loss measurements [1]. DFT calculations and molecular dynamics simulations on the series 2,5-bis(n-pyridyl)-1,3,4-oxadiazole (n = 2, 3, 4) revealed that the 4-pyridyl substitution pattern optimizes electronic properties and adsorption geometry on Fe(110) surfaces, correlating with its experimentally superior performance relative to the 3-pyridyl and 2-pyridyl analogues [2].

Corrosion Inhibition Carbon Steel HCl Pickling

Luminescence Emission Wavelength: 4-bpo vs. 3-bpo in Cu(I)-Cyanide Frameworks

In Cu(I)-cyanide coordination polymers, the isomer identity dictates the emission color. The complex [Cu2(CN)2(3-bpo)]n (1) exhibits green-light emission, whereas the 4-bpo analogue [Cu(CN)(4-bpo)]n (2) displays blue-light emission [1]. Both complexes are thermally stable up to 200 °C and release the ligand between 200–360 °C [1].

Luminescent Materials Coordination Polymers Solid-State Emission

Coordination Polymer Dimensionality and Topology: 4-POX vs. 4,4′-Bipyridine

The bent geometry of 2,5-bis(4-pyridyl)-1,3,4-oxadiazole facilitates the formation of a 3D porous network with large rectangular channels when assembled with Cu(I) perchlorate, a structural motif not accessible with the linear 4,4′-bipyridine ligand [1]. The resulting framework, {[Cu(bpo)2(CH3CN)]ClO4·CH3CN·(H2O)1.5}n, exhibits a 1D comb-like polymeric chain that assembles via π-π stacking into a 3D supramolecular architecture [1]. In contrast, 4,4′-bipyridine typically yields simpler, lower-dimensional structures due to its rigid linear geometry [2].

Metal-Organic Frameworks Crystal Engineering Supramolecular Architecture

Metal-Directed Structural Diversification: 4-POX vs. 3-POX in Cu(II) and Co(II) Complexes

The reaction of 2,5-bis(4-pyridyl)-1,3,4-oxadiazole (4-bpo) with Cu(II) and Co(II) salts yields distinct 0D, 1D, 2D, and 3D coordination motifs depending on the metal center and anion, demonstrating metal-directed assembly capability [1]. In contrast, the 3-pyridyl analogue (3-bpo) under similar conditions typically affords 1D coordination polymers or metallacyclophanes due to its distinct chelating vs. bridging preferences [2].

Coordination Chemistry Crystal Engineering Anion Effects

Novel Coordination Mode Involving Oxadiazole Nitrogen: 4-POX vs. Typical Dipyridyl Ligands

In the Hg(II) coordination polymer [Hg(μ-bpo)2(N3)2]n, the 2,5-bis(4-pyridyl)-1,3,4-oxadiazole ligand exhibits a novel bridging mode, coordinating via one pyridyl nitrogen and one oxadiazole nitrogen atom [1]. This contrasts with the typical exo-bidentate bridging mode observed with 4,4′-bipyridine, which relies solely on pyridyl nitrogens. The solid-state luminescence of both the free ligand and the complex shows emission maxima at λmax = 470 nm [1].

Coordination Mode Mercury Complexes Bidentate Ligands

Recommended Research and Industrial Applications for 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole (15420-02-7) Based on Quantitative Evidence


High-Efficiency Corrosion Inhibition in Acid Pickling of Carbon Steel

Based on its gravimetrically confirmed inhibition efficiency of 93.6% at 1 mM in 1 M HCl at 303 K [1], 2,5-bis(4-pyridyl)-1,3,4-oxadiazole is optimally suited as an organic corrosion inhibitor for carbon steel in industrial acid cleaning and pickling processes. Its performance, validated by electrochemical impedance spectroscopy and surface analysis (SEM, XPS, contact angle) [1], surpasses that of its 3-pyridyl and 2-pyridyl isomers according to DFT calculations and molecular dynamics simulations [2].

Blue-Emitting Luminescent Coordination Polymers and MOFs

When incorporated into Cu(I)-cyanide frameworks, 2,5-bis(4-pyridyl)-1,3,4-oxadiazole yields coordination polymers that emit blue light, in contrast to the green emission obtained with the 3-pyridyl isomer [1]. Both complexes exhibit thermal stability up to 200 °C [1]. This makes the 4-pyridyl compound the preferred ligand for constructing blue-emitting solid-state materials for optoelectronic devices, sensors, and light-emitting applications.

Construction of 3D Porous Metal-Organic Frameworks with Large Channels

The angular geometry of 2,5-bis(4-pyridyl)-1,3,4-oxadiazole enables the assembly of 3D porous networks with large rectangular channels, as demonstrated with Cu(I) perchlorate [1]. This contrasts with the linear 4,4′-bipyridine ligand, which cannot form such channel structures under similar conditions [1]. Researchers aiming to synthesize porous materials for gas storage, molecular separation, or heterogeneous catalysis should select this ligand to access these unique architectures.

Metal-Directed Synthesis of Diverse Coordination Architectures (0D–3D)

2,5-Bis(4-pyridyl)-1,3,4-oxadiazole reacts with Cu(II) and Co(II) salts to produce a broad range of coordination motifs spanning 0D, 1D, 2D, and 3D networks, demonstrating superior structural versatility compared to its 3-pyridyl analogue, which is largely confined to 1D polymers and discrete metallacycles [1][2]. This makes it an ideal building block for crystal engineering studies aiming to explore and control network topology.

Technical Documentation Hub

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